4-Guanidinobenzoic acid hydrochloride

acrosin inhibition contraceptive research in vitro fertilization

4-Guanidinobenzoic acid hydrochloride (CAS 42823-46-1) is the core pharmacophore for serine protease inhibitors Camostat and Nafamostat. The HCl salt ensures superior solubility. Its guanidinium moiety delivers 1,700–17,700× greater potency than benzamidine alternatives via Asp189 coordination. Essential starting material for acrosin inhibitors and TMPRSS2-targeted antivirals, it enables active-site titration via stable acyl-enzyme formation—a capability amidine inhibitors cannot replicate. Ideal for pharma R&D requiring reproducible enzyme kinetics.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 42823-46-1
Cat. No. B019149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Guanidinobenzoic acid hydrochloride
CAS42823-46-1
Synonyms4-[(Aminoiminomethyl)amino]benzoic Acid Hydrochloride;  p-Guanidinobenzoic Acid Hydrochloride; 
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=CC=C1C(=O)O)N=C(N)N.[Cl-]
InChIInChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H
InChIKeyYETFLAUJROGBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Guanidinobenzoic Acid Hydrochloride (CAS 42823-46-1): Core Scaffold and Procurement Baseline for Serine Protease Inhibitor Research


4-Guanidinobenzoic acid hydrochloride (CAS 42823-46-1) is a guanidine-substituted benzoic acid derivative that serves as the fundamental pharmacophoric scaffold for multiple clinically important serine protease inhibitors, including Camostat and Nafamostat . As a white to off-white crystalline solid with a molecular weight of 215.64 g/mol and a melting point of approximately 285°C (decomposition), the hydrochloride salt form confers enhanced aqueous solubility and handling stability compared to the free acid form [1]. The compound functions as a competitive inhibitor of trypsin-like serine proteases through binding of its guanidinium moiety to the conserved aspartate residue (Asp189) within the enzyme's S1 specificity pocket [2].

Why 4-Guanidinobenzoic Acid Hydrochloride Cannot Be Substituted by 4-Aminobenzamidine or Other Benzamidine-Class Inhibitors


Generic substitution of 4-guanidinobenzoic acid derivatives with benzamidine-class alternatives (e.g., 4-aminobenzamidine, benzamidine) fails because the guanidine moiety confers quantitatively distinct binding affinity, target engagement kinetics, and downstream functional potency that cannot be replicated by amidine-based scaffolds. Structure-activity relationship studies demonstrate that replacement of the 4-guanidinobenzoic acid moiety with N-formamidinyl-isonipecotic acid or an arginine moiety results in almost total loss of inhibitory activity against trypsin-like proteases [1]. Furthermore, in head-to-head fertilization inhibition assays, 4-guanidinobenzoate esters exhibit nanomolar potency (ED50 = 13-35 nM), whereas 4-aminobenzamidine and benzamidine require micromolar concentrations (ED50 = 27 μM and 230 μM, respectively)—a difference of three to four orders of magnitude [2]. The structural basis for this differential potency is confirmed by crystallographic data showing precise coordination of the guanidinium group with Asp189 in the S1 pocket of trypsin-like serine proteases [3].

Quantitative Differentiation Evidence for 4-Guanidinobenzoic Acid Hydrochloride vs. Benzamidine-Class Analogs


4-Guanidinobenzoate Esters Exhibit 1,700- to 17,700-Fold Greater Antifertility Potency Than Benzamidine in Mouse In Vitro Fertilization Assays

In a direct head-to-head comparison using mouse in vitro fertilization assays, 4-guanidinobenzoate esters (MUGB and NPGB) demonstrated dramatically higher antifertility potency than the amidine-class comparators benzamidine (BD) and 4-aminobenzamidine (ABD). The observed ED50 values for 50% inhibition of fertilization were 230 μM for BD, 27 μM for ABD, 35 nM for MUGB, and 13 nM for NPGB [1]. This represents a 6,571-fold difference between NPGB and ABD, and a 17,692-fold difference between NPGB and BD. Critically, the relative antifertility activity of all four compounds paralleled their inhibitory activity toward mouse acrosin, confirming that the differential functional potency is directly attributable to target enzyme engagement rather than off-target effects [1].

acrosin inhibition contraceptive research in vitro fertilization

4-Guanidinobenzoic Acid Moiety Is Non-Substitutable: Replacement with N-Formamidinyl-Isonipecotic Acid or Arginine Abolishes Trypsin-Like Protease Inhibition

In a systematic structure-activity relationship study evaluating 25 trypsin-like proteinase inhibitors across trypsin, thrombin, plasmin, and urokinase, high inhibiting activities were observed exclusively in 4-guanidinobenzoic acid esters. Critically, replacement of the 4-guanidinobenzoic acid moiety with N-formamidinyl-isonipecotic acid or an arginine moiety caused almost total loss of inhibitory activity across all tested enzymes [1]. This class-level inference establishes that the 4-guanidinobenzoic acid scaffold is not merely preferred but essential for maintaining protease inhibitory function within this chemotype.

structure-activity relationship protease inhibitor design trypsin inhibition

4-Guanidinobenzoic Acid Scaffold Is Essential for Dengue Protease Inhibition: All Structural Modifications Result in Complete Loss of Activity

A structure-activity relationship study of dibasic small molecules targeting flaviviral (dengue and West Nile virus) NS2B-NS3 proteases evaluated modifications to a previously reported 4-guanidinobenzoate lead compound that exhibited low-micromolar potency. Substitutions of the guanidine moieties, the aromatic rings, and the ester linkage with other functionalities were systematically evaluated. All modifications were accompanied by a loss of inhibition, indicating that the 4-guanidinobenzoate scaffold is an essential element of this compound class for maintaining antiviral protease inhibitory activity [1].

dengue virus flaviviral protease antiviral drug discovery

4-Guanidinobenzoic Acid and 4-Aminobenzamidine Exhibit Similar Binding Affinity to Factor Xa and Trypsin S1 Pockets, but 4-Guanidinobenzoic Acid Esters Enable Acyl-Enzyme Intermediate Formation

Steady-state kinetic analysis comparing bovine blood clotting factor Xa and β-trypsin revealed that the reversible inhibitors benzamidine, p-aminobenzamidine, and p-guanidinobenzoic acid exhibit similar binding affinities (apparent Ki values) for both enzymes [1]. However, a critical mechanistic differentiation exists: while both amidines and p-guanidinobenzoic acid can occupy the S1 pocket as reversible inhibitors, only 4-guanidinobenzoic acid esters can form a stable acyl-enzyme intermediate through nucleophilic attack by the catalytic serine, resulting in time-dependent irreversible or slowly reversible inhibition [2]. The depsipeptide esters of p-guanidinobenzoic acid were found to be considerably more reactive than the ethyl ester in inactivating trypsin and plasma kallikrein via acyl-enzyme formation [2].

factor Xa thrombin acyl-enzyme mechanism serine protease kinetics

Hydrochloride Salt Form Provides Quantified Solubility Profile in Pure and Binary Solvents vs. Free Acid Form

Comprehensive thermodynamic solubility measurements of 4-guanidinobenzoic acid hydrochloride (4-GABCL) in pure and binary solvent systems from 294.55 K to 333.65 K have established a quantified solubility ranking: methanol > H2O > n-propanol > ethanol > n-butanol > isopropanol > n-pentanol [1]. The solubility increased with temperature across all tested solvent systems. In contrast, the free acid form (4-guanidinobenzoic acid, CAS 16060-65-4) exhibits significantly lower aqueous solubility of approximately 0.92 mg/mL (ALOGPS estimation) [2]. The hydrochloride salt form's enhanced solubility in water and methanol is a direct consequence of protonation of the guanidine moiety, which increases polarity and hydrogen-bonding capacity .

solubility measurement formulation development thermodynamic characterization

Improved Synthetic Process Achieves 60.9% Overall Yield Using Bromoethane Replacing Iodomethane, with Industrial Scalability Validated

An improved synthetic process for 4-guanidinobenzoic acid was developed specifically to address industrial production requirements. The method replaced iodomethane with bromoethane as a more cost-effective and industrially practical reagent. The optimized process achieved an overall yield of 60.9% and was explicitly validated as suitable for industrial production [1]. An alternative synthetic route using cyanamide with 4-aminobenzoic acid in hydrochloric acid/ethanol achieved 85% yield for the hydrochloride salt [2]. The compound is a key intermediate in the synthesis of Camostat mesylate, where GBA (4-guanidinobenzoic acid hydrochloride) is esterified with DOHA [2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate] [3].

process chemistry scale-up synthesis pharmaceutical intermediate

High-Confidence Application Scenarios for 4-Guanidinobenzoic Acid Hydrochloride Based on Differentiated Evidence


Acrosin-Targeted Contraceptive Screening and Antifertility Agent Development

4-Guanidinobenzoic acid hydrochloride is the essential starting material for synthesizing acrosin-targeted contraceptive agents. Direct head-to-head evidence demonstrates that 4-guanidinobenzoate esters (MUGB and NPGB) achieve nanomolar ED50 values (13-35 nM) in mouse in vitro fertilization assays, representing 1,700- to 17,700-fold greater potency than benzamidine and 4-aminobenzamidine comparators [1]. The relative antifertility activity of these compounds directly parallels their acrosin inhibitory activity, validating target-specific mechanism of action [1]. Furthermore, systemic administration of MUGB in female mice caused a 50% decrease in fertility at low concentrations with low toxicity and a high margin of safety [2]. Patent literature explicitly claims contraceptive methods using esters of 4-guanidinobenzoic acid and substituted phenols for maintaining effective concentrations in the genital tract to inhibit ova fertilization [3].

Synthesis of Clinically Validated Serine Protease Inhibitors (Camostat, Nafamostat) for Pancreatitis and Antiviral Research

4-Guanidinobenzoic acid hydrochloride (GBA) is a documented intermediate in the synthesis of Camostat mesylate—an orally bioavailable serine protease inhibitor with anti-inflammatory, antifibrotic, and antiviral activities against trypsin, kallikrein, thrombin, plasmin, and TMPRSS2-mediated viral entry . The synthesis proceeds via esterification of GBA with DOHA [2-(dimethylamino)-2-oxoethyl-2-(4-hydroxyphenyl)acetate] [4]. The hydrochloride salt form's enhanced solubility in methanol and water (validated by thermodynamic solubility measurements across 294.55-333.65 K) [5] directly enables efficient esterification reaction conditions. Camostat's clinical relevance in chronic pancreatitis and its investigational use in COVID-19 (via TMPRSS2 inhibition) make the intermediate strategically important for pharmaceutical development and academic research programs.

Active-Site Titration of Serine Proteases and Enzyme Kinetics Studies Requiring Acyl-Enzyme Intermediate Formation

4-Guanidinobenzoic acid esters uniquely enable active-site titration and time-dependent inactivation studies of serine proteases through formation of stable acyl-enzyme intermediates—a mechanistic capability not available to amidine-class reversible inhibitors such as benzamidine or 4-aminobenzamidine [6]. Kinetic studies confirm that depsipeptide esters of p-guanidinobenzoic acid are considerably more reactive than ethyl esters in inactivating trypsin and plasma kallikrein via acyl-enzyme formation, with the -CH2CO-Phe-NH2 leaving group displaying highest reactivity [6]. The crystal structure of trypsin complexed with 4-guanidinobenzoic acid (PDB: 3RXJ) provides atomic-level validation of guanidinium-Asp189 coordination in the S1 pocket, enabling structure-guided experimental design [7].

Flaviviral Protease Inhibitor Lead Discovery (Dengue and West Nile Virus NS2B-NS3)

The 4-guanidinobenzoate scaffold has been validated as a lead structure for dengue and West Nile virus NS2B-NS3 protease inhibition, with reported potency in the low-micromolar range [8]. SAR studies confirm that all structural modifications to the scaffold—including substitutions of the guanidine moieties, aromatic rings, or ester linkage—result in complete loss of inhibitory activity, establishing the 4-guanidinobenzoate pharmacophore as essential for this target class [8]. The availability of the hydrochloride salt form with documented solubility parameters [5] facilitates reproducible preparation of assay solutions for high-throughput screening campaigns against flaviviral proteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Guanidinobenzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.